molecular formula C12H18O B050405 2,5-Diisopropylphenol CAS No. 35946-91-9

2,5-Diisopropylphenol

Cat. No. B050405
CAS RN: 35946-91-9
M. Wt: 178.27 g/mol
InChI Key: VFNUNYPYULIJSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,5-Diisopropylphenol, commonly synthesized by the alkylation of phenol, involves complex chemical processes. For instance, the isopropylation of phenol over specific catalysts leads to the formation of this compound. Researchers have studied various catalysts and conditions to optimize the selectivity and yield of 2,5-diisopropylphenol. For example, the use of Cs2.5H0.5PW12O40/K-10 clay has been reported to show significant results in the synthesis process by enhancing selectivity towards 2,6-diisopropylphenol, which closely relates to 2,5-diisopropylphenol in structural terms (Yadav & Salgaonkar, 2005).

Molecular Structure Analysis

The molecular structure of 2,5-diisopropylphenol has been explored through various spectroscopic and theoretical studies. For example, a study on a related compound, 5-methyl-2-isopropylphenol, utilized DFT calculations to analyze its geometric and electronic structure, providing insights into the substituent effects on phenolic compounds, which can be extrapolated to understand the structural nuances of 2,5-diisopropylphenol (Gupta, 2021).

Chemical Reactions and Properties

2,5-Diisopropylphenol undergoes various chemical reactions owing to its phenolic structure. Its reactions can include oxidation, reduction, and electrophilic substitution. For instance, the oxidation properties can be illustrated by studies on similar phenolic compounds, highlighting the reactivity of the phenol moiety in different chemical environments.

Physical Properties Analysis

The physical properties of 2,5-diisopropylphenol, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The bulky isopropyl groups attached to the phenol ring affect its physical behavior in solutions and its phase transition temperatures.

Chemical Properties Analysis

Chemically, 2,5-diisopropylphenol exhibits properties typical of phenols, including acidity, reactivity towards oxidizing agents, and participation in hydrogen bonding. Its chemical behavior is also marked by its antioxidant properties, as demonstrated by studies on 2,6-diisopropylphenol, a compound with similar structural characteristics, which showed notable antioxidant activity by scavenging free radicals (Murphy et al., 1992).

Scientific Research Applications

2,5-Diisopropylphenol, also known as Propofol impurity D, is a chemical compound with the molecular formula C12H18O . Here are some of its applications:

  • Pharmaceutical Secondary Standard

    • Application: It is used as a certified reference material (CRM) in the pharmaceutical industry .
    • Method: The CRM is produced and certified in accordance with ISO/IEC 17025 and ISO 17034 . It is traceable to primary material from an NMI, e.g. NIST or NMIJ .
    • Results: The certified content by quantitative NMR including uncertainty and expiry date are given on the certificate .
  • Synthesis of Propofol

    • Application: Propofol (2,6-diisopropylphenol/DIPP) is the world’s most widely used intravenous general anesthetic . It is typically synthesized by isopropylation of phenol over an acid catalyst .
    • Method: The isopropylation of phenol with isopropyl alcohol (IPA) was studied to selectively synthesize DIPP . The optimization of various operating parameters such as molar ratio (phenol: IPA), weight hourly space velocity (WHSV), reaction temperature and time on stream were performed .
    • Results: H-Beta catalyst was observed to be stable for more than 25 h, with 94% phenol conversion and 56% selectivity towards DIPP at optimized process parameters .

Safety And Hazards

When handling 2,5-Diisopropylphenol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2,5-di(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNUNYPYULIJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073483
Record name Phenol, 2,5-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,5-Diisopropylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032579
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2,5-Diisopropylphenol

CAS RN

35946-91-9
Record name 2,5-Diisopropylphenol
Source CAS Common Chemistry
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Record name 2,5-Diisopropylphenol
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Record name Phenol, 2,5-bis(1-methylethyl)-
Source EPA DSSTox
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Record name 2,5-diisopropylphenol
Source European Chemicals Agency (ECHA)
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Record name 2,5-DIISOPROPYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4WT3D9GR6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2,5-Diisopropylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032579
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

95.5 °C
Record name 2,5-Diisopropylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032579
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
TP Hell, RC Lindsay - Journal of Environmental Science & Health …, 1989 - Taylor & Francis
EC 50 Microtox (5 min, 25C) assay values for 2‐isopropylphenol, 3‐isopropylphenol, 4‐isopropylphenol, 2,4‐diisopropylphenol, 2,5‐diisopropylphenol 2,6‐diisopropylphenol, 3,5‐…
Number of citations: 104 www.tandfonline.com
M Shimizu, Y Matsumoto, H Yamazaki - Drug Metabolism Letters, 2007 - researchgate.net
Abstracts: To prevent rapid forming O-glucuronide of propofol (2, 6-diisopropylphenol), an intravenous anesthetic, effects of propofol analogs were investigated. Propofol was …
Number of citations: 15 www.researchgate.net
H Tsuchiya, T Ueno, T Tanaka, N Matsuura… - European journal of …, 2010 - Elsevier
Certain anesthetics have been suggested to protect against the pathological states associated with oxidative stress. We compared the antioxidant and membrane activities of propofol (2,…
Number of citations: 39 www.sciencedirect.com
M Shimizu, Y Matsumoto, M Tatsuno… - Biological and …, 2003 - jstage.jst.go.jp
MATERIALS AND METHODS Materials Reagents used were of the highest grade available. 2, 6-DIP, 2, 5-DMP, 2, 6-DMP, 2, 5-TBMP, 2, 6-TBMP, and d-saccharic 1, 4-lactone …
Number of citations: 25 www.jstage.jst.go.jp
TP Heil, RC Lindsay - Journal of Environmental Science & Health …, 1988 - Taylor & Francis
Simultaneous steam distillation‐extraction (SDE) of fortified rainbow trout tissue resulted in greater than 95% recovery of 2‐isopropylphenol, 3‐isopropylphenol, 4‐isopropylphenol, 2, 4‐…
Number of citations: 28 www.tandfonline.com
M Petro, K Križanovič, K Ďulák - Journal of Chromatography A, 1992 - Elsevier
This paper presents a method for the direct determination of phenol, monoisopropylphenols (2-, 3- and 4-), diisopropylphenols (2,4-2,5-, 2,6- and 3,5-) and triisopropylphenols (2,4,5- …
Number of citations: 1 www.sciencedirect.com
RC Lindsay, TP Heil - Water Science and Technology, 1992 - iwaponline.com
Compounds responsible for pronounced off-flavors in Walleye pike (Stizostedion vitreum) and other sportfish in the Upper Wisconsin River were identified by gas chromatography-mass …
Number of citations: 6 iwaponline.com
LRH Klemm, DR Taylor - The Journal of Organic Chemistry, 1980 - ACS Publications
At 300-350 Cin the presence of alumina, phenol (1) reacts with excess 2-propanol (37) to give mixed monopropyl-, dipropyl-, and 2, 4, 6-triisopropyl-(42) phenols. At 300 Cthe principal …
Number of citations: 10 pubs.acs.org
JM Sendra, P Cunat - Phytochemistry, 1980 - Elsevier
Abstract Analysis of the phenolic fraction of Coridothymus capitatus essential oil (Spanish origanum oil) indicated 7 major components. One of them is the well known carvacrol and …
Number of citations: 19 www.sciencedirect.com
KY Lin, CT Su, LJ Wang, CL Huang… - Journal of Applied …, 2009 - Wiley Online Library
A new catalyst system is developed for regiocontrolled synthesis of poly(2,5‐dialkyl‐1,4‐phenylene oxide)s by oxidative coupling polymerization of 2,5‐dialkylphenol. The treatment of …
Number of citations: 3 onlinelibrary.wiley.com

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